CCR5 Antagonism: A Differentiating Profile in Immunomodulation and HIV Research
Preliminary pharmacological screening identifies Biphenyl-4-yl-piperidin-4-yl-methanone as a CCR5 antagonist, a mechanism relevant for treating HIV infection and autoimmune diseases [1]. While quantitative data for the exact compound is limited, this mechanism differentiates it from many other biphenyl-piperidine derivatives that primarily target CNS receptors or enzymes like ABHD6 (e.g., KT195) or DAGLβ (e.g., KT109) .
| Evidence Dimension | Target Engagement Profile |
|---|---|
| Target Compound Data | CCR5 antagonist (activity not quantified in primary source) |
| Comparator Or Baseline | KT109: DAGLβ inhibitor (IC50 = 42 nM, ~60-fold selective over DAGLα) |
| Quantified Difference | Qualitative difference in primary pharmacological target (CCR5 vs. DAGLβ) |
| Conditions | In vitro preliminary screening |
Why This Matters
This unique target profile directs research applications towards immunomodulation and HIV, distinct from analogs used in endocannabinoid or neurological studies.
- [1] Semantic Scholar. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. View Source
